7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) is a heterocyclic compound classified under oxazines, specifically belonging to the family of pyrano-oxazines. This compound is recognized by its unique molecular structure and has garnered attention in various fields of chemical research. Its chemical formula is with a molecular weight of approximately 163.16 g/mol, and it is associated with the CAS number 411231-32-8. The compound is known for its potential applications in medicinal chemistry and materials science due to its bioactive properties and structural versatility .
The synthesis of 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) typically involves several methods that utilize various starting materials and conditions. One notable synthetic route includes the reaction of malonyl chloride with nitrile compounds to yield derivatives of pyrano-oxazines. This method allows for the introduction of functional groups that can enhance the biological activity of the resulting compounds .
The molecular structure of 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) features a fused bicyclic framework that includes both a pyran and an oxazine ring.
C1=CC(=O)C2=C(C1=O)N(C(=O)C=C2)C=C
which highlights its complex ring system.7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) participates in various chemical reactions that can modify its structure and enhance its properties.
These reactions often require careful control of temperature and solvent conditions to ensure high yields and purity of the desired products.
The mechanism of action for 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) primarily involves its interaction with biological targets at the molecular level.
Studies have shown that derivatives of pyrano-oxazines exhibit significant antibacterial activity against various strains of bacteria, indicating their potential as therapeutic agents in combating infections .
The physical and chemical properties of 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) are crucial for understanding its behavior in different environments.
The applications of 7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI) span various scientific domains:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1